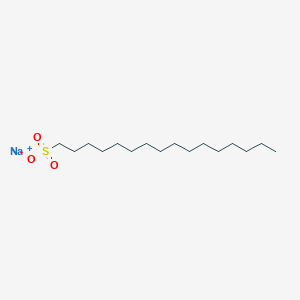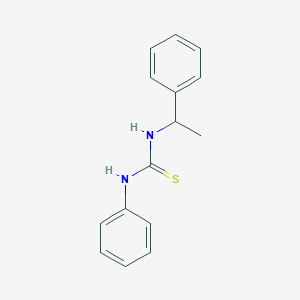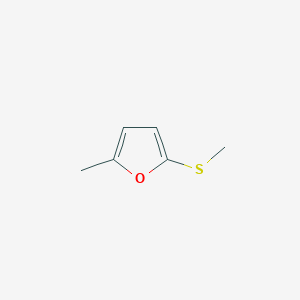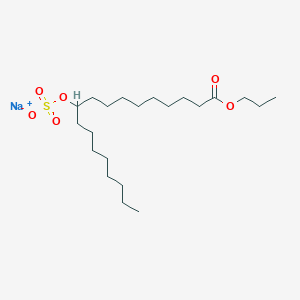
5-Phenyl-1-pentene
Vue d'ensemble
Description
5-Phenyl-1-pentene is an organic compound with the molecular formula C11H14. It is a member of the class of compounds known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by a phenyl group attached to the fifth carbon of a pentene chain. It is used in various chemical reactions and has applications in organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Phenyl-1-pentene can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with 1-pentene. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction proceeds as follows:
C6H5MgBr+CH2=CH(CH2)3Br→C6H5CH2(CH2)3CH=CH2+MgBr2
Another method involves the catalytic hydrogenation of 5-phenyl-1-pentyne using a palladium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound using a palladium catalyst results in the formation of 5-phenylpentane.
Substitution: The compound can undergo halogenation reactions, where the double bond reacts with halogens like bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Phenylpentanoic acid.
Reduction: 5-Phenylpentane.
Substitution: 5,5-Dibromo-1-pentene.
Applications De Recherche Scientifique
5-Phenyl-1-pentene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceuticals: It serves as a building block for the synthesis of drugs and other bioactive molecules.
Catalysis: this compound is used in catalytic studies to understand reaction mechanisms and develop new catalytic processes.
Mécanisme D'action
The mechanism of action of 5-Phenyl-1-pentene depends on the specific reaction it undergoes. For example, in hydrogenation reactions, the compound adsorbs onto the surface of the palladium catalyst, where hydrogen atoms are added to the double bond, resulting in the formation of 5-phenylpentane. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1-pentene: Similar structure but with the phenyl group attached to the first carbon.
5-Phenyl-1-pentyne: Contains a triple bond instead of a double bond.
4-Phenyl-1-butene: Shorter carbon chain with the phenyl group attached to the fourth carbon.
Uniqueness
5-Phenyl-1-pentene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its position of the phenyl group and the double bond makes it a versatile intermediate in organic synthesis. The compound’s reactivity and stability also make it valuable in industrial applications and scientific research.
Propriétés
IUPAC Name |
pent-4-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2,4,6-7,9-10H,1,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURREWSZSUQSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333744 | |
| Record name | 5-Phenyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-74-7 | |
| Record name | 5-Phenyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















